3-[(2-Benzyl-2-methylpyrrolidin-1-yl)sulfonyl]pyridine-2-carbonitrile
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Overview
Description
3-[(2-Benzyl-2-methylpyrrolidin-1-yl)sulfonyl]pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring substituted with a sulfonyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Benzyl-2-methylpyrrolidin-1-yl)sulfonyl]pyridine-2-carbonitrile typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.
Introduction of the Benzyl and Methyl Groups: The benzyl and methyl groups can be introduced via alkylation reactions using benzyl halides and methyl halides, respectively.
Sulfonylation: The sulfonyl group is introduced by reacting the pyrrolidine derivative with a sulfonyl chloride in the presence of a base.
Formation of the Pyridine Ring: The pyridine ring is typically formed through a condensation reaction involving a suitable nitrile and an aldehyde or ketone.
Final Coupling: The final step involves coupling the pyrrolidine and pyridine derivatives under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Benzyl-2-methylpyrrolidin-1-yl)sulfonyl]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
3-[(2-Benzyl-2-methylpyrrolidin-1-yl)sulfonyl]pyridine-2-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancer.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(2-Benzyl-2-methylpyrrolidin-1-yl)sulfonyl]pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methylpyrrolidin-2-yl)pyridine
- 2-Benzylpyrrolidine
- Pyridine-2-carbonitrile
Uniqueness
3-[(2-Benzyl-2-methylpyrrolidin-1-yl)sulfonyl]pyridine-2-carbonitrile is unique due to the presence of both a sulfonyl group and a carbonitrile group on the pyridine ring, which can impart distinct chemical and biological properties. This combination of functional groups can enhance the compound’s reactivity and potential for forming diverse derivatives, making it a valuable scaffold in various research applications.
Properties
IUPAC Name |
3-(2-benzyl-2-methylpyrrolidin-1-yl)sulfonylpyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-18(13-15-7-3-2-4-8-15)10-6-12-21(18)24(22,23)17-9-5-11-20-16(17)14-19/h2-5,7-9,11H,6,10,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXOZFIIJKMQRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1S(=O)(=O)C2=C(N=CC=C2)C#N)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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